2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Catalog No.
S3011658
CAS No.
2034336-34-8
M.F
C14H18ClN3O2
M. Wt
295.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4...

CAS Number

2034336-34-8

Product Name

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

IUPAC Name

2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.77

InChI

InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20)

InChI Key

FNQQDFHBWXAHBH-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl

solubility

not available

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework where two rings share a single atom. The molecular formula for this compound is C10H12ClN3O2C_{10}H_{12}ClN_{3}O_2. The presence of the 5-chloropyrimidine moiety contributes to its chemical reactivity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry and agricultural sciences.

  • Safety information is not available. However, some general precautions can be considered based on the functional groups:
    • Chlorine substitution might raise concerns about toxicity, requiring proper handling practices.
    • The carboxylic acid group can cause irritation upon contact.

Future Research Directions

Research on this specific compound might involve:

  • Synthesis and characterization to confirm its structure and properties.
  • Investigation of potential biological activities, such as enzyme inhibition or receptor binding.
  • Computational modeling to understand its interaction with other molecules.
, including:

  • Oxidation: It can be oxidized to form various products, such as carboxylic acids or ketones, depending on the reagents used and reaction conditions.
  • Reduction: Reduction reactions may convert the compound into alcohols or amines.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific products formed are contingent upon the reaction conditions and reagents employed .

Research indicates that 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential effects on various biological targets, including enzymes and receptors, which may lead to therapeutic applications. Its unique structure allows it to interact with biomolecules in ways that could be beneficial in drug development or as a bioactive agent in agriculture .

Synthesis of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can be achieved through several methods:

  • Copper-Catalyzed Reactions: One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which leads to the formation of the desired spirocyclic structure.
  • Multi-step Synthesis: This may include initial formation of the pyrimidine ring followed by cyclization steps that introduce the spirocyclic framework.
  • Industrial Production: Large-scale synthesis typically uses optimized reaction conditions to maximize yield and purity, although specific details may vary by manufacturer .

The compound has diverse applications across several fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its biological activity.
  • Agricultural Chemistry: The compound is investigated for use in developing new pesticides and fungicides.
  • Chemical Research: As a building block in organic synthesis, it aids in the creation of other complex molecules .

Studies focusing on the interactions of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid with various biomolecules have revealed its capacity to modulate biological pathways. The specific molecular targets can vary based on the intended application, ranging from enzyme inhibition to receptor modulation. Such interactions are critical for understanding its pharmacological potential .

Similar Compounds

  • 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
    • Contains a benzyl group; may exhibit different chemical properties.
  • 2-Azaspiro[4.5]decane hydrochloride
    • Lacks the carboxylic acid group; affects reactivity and applications.
  • 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid
    • Features a tert-butoxycarbonyl protecting group; alters solubility and reactivity.

Uniqueness

The uniqueness of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid lies in its specific combination of a spirocyclic structure with both chloropyrimidine and carboxylic acid functionalities. This combination enhances its potential reactivity and biological activity compared to similar compounds .

The azaspiro[4.5]decane core represents a distinctive spirocyclic framework that has gained substantial attention in contemporary drug design due to its unique three-dimensional architecture [6]. This bicyclic system consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring through a shared nitrogen atom, creating a rigid spiro junction that imparts exceptional conformational stability . The spirocyclic arrangement forces the substituents into orthogonal planes, resulting in a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with target binding [16].

Research findings demonstrate that the azaspiro[4.5]decane scaffold exhibits superior drug-like properties compared to traditional linear scaffolds [6]. The spiro configuration provides unique steric and electronic properties that influence interaction with biological targets, particularly through enhanced shape complementarity with binding sites . Studies have shown that compounds incorporating this core structure demonstrate improved selectivity profiles due to the restricted conformational flexibility, which reduces off-target binding associated with alternative conformations of flexible molecules [28].

The rigidity inherent in the azaspiro[4.5]decane system contributes significantly to its utility in medicinal chemistry applications [21]. The perpendicular arrangement of the ring systems suppresses molecular interactions of π-systems, enhances solubility characteristics, and prevents excimer formation commonly observed in aromatic compounds [16]. This structural feature has been particularly valuable in the development of compounds targeting central nervous system receptors, where precise spatial orientation is critical for selectivity .

Structural FeatureImpact on Drug DesignResearch Finding
Spiro junctionConformational rigidityReduces entropy penalty for binding [16]
Nitrogen incorporationHydrogen bonding capacityEnhances target interaction potential
Three-dimensional geometryShape complementarityImproves selectivity profiles [28]
Ring strain characteristicsChemical stabilityFavorable for pharmaceutical applications [21]

Chloropyrimidine Moiety: Structure-Function Implications and Research Findings

The chloropyrimidine component of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid represents a privileged scaffold in pharmaceutical chemistry, with extensive applications in antiviral and anticancer drug development [5]. The pyrimidine heterocycle provides essential electronic properties through its nitrogen atoms, which serve as hydrogen bond acceptors and contribute to the overall polarity of the molecule [19]. The chlorine substituent at the 5-position introduces strategic electronic modulation and steric effects that influence both binding affinity and selectivity characteristics [38].

Molecular docking studies have revealed that chloropyrimidine moieties exhibit specific binding preferences in protein active sites [35]. The chlorine atom at the 5-position can form favorable halogen bonds with electron-rich regions of target proteins, while the pyrimidine nitrogen atoms engage in hydrogen bonding interactions with key amino acid residues [35]. Research has demonstrated that the chlorine substituent can point into solvent channels at the back of binding pockets, occupying volumes previously identified as favorable for halide ion interactions [35].

The structure-activity relationship studies of pyrimidine derivatives have shown that the chlorine substitution pattern significantly affects biological activity [19]. Compounds containing chloropyrimidine moieties demonstrate enhanced stability against enzymatic degradation compared to unsubstituted analogs, attributed to the electron-withdrawing effects of the chlorine atom [25]. The heterocyclic ring system serves as an essential pharmacophore element, with the nitrogen atoms providing sites for metal coordination in enzyme active sites [30].

Synthetic accessibility of chloropyrimidine derivatives has been extensively studied, with multiple routes available for incorporating this moiety into complex molecular architectures [5]. The 2-chloropyrimidine serves as a versatile building block, readily participating in nucleophilic substitution reactions that enable coupling to various scaffolds while maintaining the integrity of the heterocyclic system [23].

Carboxylic Acid Functional Group in Drug Design and Target Interaction

The carboxylic acid functional group in 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid serves as a critical pharmacophore element with multifaceted roles in drug-target interactions [9]. This ionizable group can exist in both protonated and deprotonated forms under physiological conditions, enabling diverse binding modes including hydrogen bonding, ionic interactions, and metal coordination [10]. The carboxylate ion has been identified as an effective ligand for zinc ions present as cofactors in metalloproteinase enzymes, providing a mechanism for selective enzyme inhibition [36].

Research demonstrates that carboxylic acid groups contribute significantly to binding affinity through formation of salt bridges with positively charged amino acid residues [11]. The terminal carboxylate can form ionic interactions with lysine and arginine residues, while the carbonyl oxygen serves as a hydrogen bond acceptor for interactions with serine, threonine, and tyrosine residues [36]. Studies have shown that the carboxylic acid moiety can establish multiple simultaneous interactions, creating a network of stabilizing forces that enhance overall binding affinity [9].

The positioning of the carboxylic acid group at the 4-position of the azaspiro[4.5]decane core provides optimal spatial orientation for target engagement [2]. This strategic placement allows the acidic functionality to project into polar regions of binding sites while maintaining the rigid scaffold geometry [37]. Conformational analysis indicates that the carboxylic acid group adopts preferential orientations that maximize electrostatic complementarity with target proteins [37].

Interaction TypeTarget ResiduesBinding StrengthSelectivity Impact
Ionic bondingLysine, ArginineHighEnhanced specificity [36]
Hydrogen bondingSerine, ThreonineModerateImproved affinity [9]
Metal coordinationZinc cofactorsVery HighEnzyme selectivity [10]
Electrostatic interactionsHistidineModeratepH-dependent binding [36]

The carboxylic acid functionality also influences the pharmacokinetic properties of the compound through effects on solubility, permeability, and metabolic stability [9]. The ionizable nature of this group affects passive diffusion across biological membranes, with the charged carboxylate form exhibiting limited membrane permeability compared to the neutral acid form [10].

Three-Dimensional Conformational Analysis and Spatial Arrangement

The three-dimensional conformational profile of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is dominated by the rigid spirocyclic core, which restricts molecular flexibility and defines the spatial arrangement of functional groups [12]. Computational conformational analysis reveals that the azaspiro[4.5]decane framework adopts a highly constrained geometry, with the spiro center creating a fixed perpendicular relationship between the five-membered and six-membered rings [17]. This rigidity results in a limited number of accessible conformations, significantly reducing the conformational entropy penalty associated with protein binding [28].

The chloropyrimidine moiety extends from the nitrogen atom of the spirocyclic system, positioning the heterocycle in a defined spatial relationship relative to the core structure [33]. Molecular modeling studies indicate that the pyrimidine ring can adopt multiple orientations around the nitrogen-carbon bond, but the spiro constraint limits the accessible conformational space [15]. The chlorine substituent at the 5-position introduces additional steric considerations that further define the preferred conformational ensemble [17].

Density functional theory calculations have characterized the energetic landscape of conformational states for spirocyclic compounds [17]. The results demonstrate that closed conformations, where substituents are positioned to minimize intramolecular steric clashes, exhibit enhanced stability compared to open conformations [17]. For the target compound, the carboxylic acid group at the 4-position adopts orientations that minimize electrostatic repulsion with the pyrimidine nitrogen atoms while maintaining favorable solvation characteristics [37].

The spatial arrangement of functional groups in 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid creates distinct molecular surfaces for interaction with biological targets [18]. The rigid scaffold presents the chloropyrimidine and carboxylic acid moieties in a fixed geometric relationship, enabling simultaneous engagement of multiple binding site regions [22]. This pre-organized structure reduces the entropic cost of binding and enhances the precision of molecular recognition events [15].

Structure-Based Research Applications and Rational Design Approaches

Structure-based drug design methodologies have been extensively applied to optimize compounds containing the azaspiro[4.5]decane-4-carboxylic acid framework [14]. These approaches leverage detailed three-dimensional structural information of target proteins to guide the rational modification of molecular scaffolds for enhanced activity and selectivity [22]. The rigid nature of the spirocyclic core makes it particularly amenable to structure-based design, as the constrained geometry allows for precise prediction of binding modes and intermolecular interactions [14].

Pharmacophore modeling studies have identified the key structural features required for biological activity in spirocyclic compounds [18]. The azaspiro[4.5]decane core serves as a rigid scaffold that positions pharmacophore elements in optimal spatial relationships for target engagement [22]. Research has demonstrated that the nitrogen atom of the spiro system can serve as a hydrogen bond acceptor, while the carboxylic acid provides both donor and acceptor capabilities depending on protonation state [18].

Virtual screening applications have utilized the structural characteristics of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid as a template for identifying novel bioactive compounds [14]. The combination of the spirocyclic scaffold with the chloropyrimidine and carboxylic acid functional groups creates a distinctive molecular signature that can be used to search chemical databases for structurally related analogs [22]. These efforts have led to the identification of compounds with improved potency and selectivity profiles [25].

Molecular dynamics simulations have provided insights into the behavior of spirocyclic compounds in biological environments [15]. Studies reveal that the rigid azaspiro[4.5]decane core maintains its conformation in aqueous solution and protein binding sites, validating the utility of static structural models for drug design applications [32]. The conformational stability observed in simulation studies supports the use of structure-based design approaches for this class of compounds [28].

Design ApproachApplicationKey FindingReference
Pharmacophore modelingActivity predictionSpatial arrangement critical [18]Multiple studies
Virtual screeningLead identificationImproved hit rates [14]Computational studies
Molecular dynamicsConformational stabilityMaintained rigidity [15]Simulation research
Structure-activity relationshipsOptimizationEnhanced selectivity [25]Medicinal chemistry

Influence of Structural Rigidity on Molecular Recognition

The structural rigidity imparted by the azaspiro[4.5]decane core profoundly influences molecular recognition processes through multiple mechanisms [32]. Rigid molecular frameworks reduce conformational flexibility, which minimizes the entropic penalty associated with binding to target proteins and enhances binding affinity [28]. The constrained geometry of spirocyclic systems creates well-defined molecular surfaces that can achieve precise complementarity with binding site topologies [16].

Conformational constraint studies demonstrate that rigid scaffolds like the azaspiro[4.5]decane system exhibit enhanced selectivity compared to flexible analogs [26]. The restricted conformational freedom prevents the molecule from adopting alternative binding modes that might lead to off-target interactions [28]. Research has shown that the perpendicular arrangement of substituents around the spiro center creates distinct interaction surfaces that can be selectively recognized by specific protein binding sites [16].

Kinetic binding studies reveal that structurally rigid compounds often exhibit slower dissociation rates from target proteins [32]. The pre-organized structure of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid reduces the structural reorganization required for binding, resulting in more stable protein-ligand complexes [17]. This enhanced stability translates to improved pharmacological profiles with prolonged duration of action [28].

The molecular recognition capabilities of rigid spirocyclic compounds are further enhanced by their ability to fill three-dimensional binding site cavities effectively [6]. The azaspiro[4.5]decane framework projects functional groups in multiple directions, enabling simultaneous engagement of diverse binding site regions [31]. This multivalent interaction pattern contributes to both high affinity and high specificity binding characteristics [32].

Crystallographic studies of protein-ligand complexes containing rigid spirocyclic scaffolds confirm the importance of shape complementarity in molecular recognition [17]. The constrained geometry of the azaspiro[4.5]decane core allows for optimization of van der Waals interactions while maintaining optimal positioning of hydrogen bonding groups [26]. These structural studies provide validation for structure-based design approaches targeting this class of compounds [14].

Chirality Considerations and Stereochemical Implications

The stereochemical complexity of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid arises from multiple chiral elements within the molecular structure [13]. The spirocyclic junction creates the potential for both axial and helical chirality, depending on the substituent pattern and conformational preferences [29]. The carboxylic acid substitution at the 4-position introduces an additional stereogenic center, further increasing the stereochemical complexity of the system [16].

Spiro compounds with six-membered rings exhibit characteristic helical and axial chirality due to the perpendicular arrangement of ring systems [29]. The azaspiro[4.5]decane framework can exist in different stereoisomeric forms, with the absolute configuration determined by the spatial relationship between substituents on each ring [16]. Research has demonstrated that different stereoisomers of spirocyclic compounds can exhibit dramatically different biological activities, emphasizing the critical importance of stereochemical control [13].

The influence of stereochemistry on biological activity has been extensively documented for spirocyclic pharmaceutical compounds [25]. Studies reveal that individual enantiomers of chiral spirocycles often display distinct pharmacological profiles, with one enantiomer typically showing superior activity and selectivity [13]. For compounds containing the azaspiro[4.5]decane-4-carboxylic acid motif, the absolute configuration at the spiro center and the carboxylic acid position both contribute to the overall biological profile [21].

Synthetic approaches for controlling stereochemistry in spirocyclic systems have been developed to enable access to specific stereoisomers [21]. Asymmetric synthesis methods utilizing chiral auxiliaries or catalysts can provide stereoselective routes to enantiomerically pure spirocyclic compounds [24]. The development of efficient stereoselective synthetic routes is essential for advancing compounds containing the azaspiro[4.5]decane framework toward clinical applications [26].

Chiral ElementStereochemical ImpactBiological SignificanceControl Method
Spiro centerAxial/helical chiralityActivity differences [13]Asymmetric synthesis [21]
Carboxylic acid centerPoint chiralitySelectivity profiles [25]Chiral auxiliaries [24]
Ring conformationsConformational chiralityBinding preferences [29]Conformational control [16]
Substituent orientationSpatial arrangementTarget recognition [26]Stereoselective methods [21]

Retrosynthetic analysis serves as the foundational strategy for designing efficient synthetic routes to 2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid [1]. The compound presents multiple disconnection opportunities that enable strategic simplification of the synthetic challenge.

Primary Disconnection Strategy: The most logical retrosynthetic approach involves disconnection of the pyrimidine-azaspiro linkage, revealing two key synthetic intermediates: 5-chloro-2-aminopyrimidine as the electrophilic coupling partner and 2-azaspiro[4.5]decane-4-carboxylic acid as the core scaffold [1]. This disconnection strategy follows established principles for heterocyclic synthesis where the most complex ring system is constructed first, followed by peripheral functionalization [2].

Secondary Disconnection Approaches: Alternative retrosynthetic pathways include disconnection at the spiro junction, which would require formation of both the azaspiro framework and carboxylic acid functionality simultaneously [3]. This approach, while more convergent, presents significant challenges in stereochemical control and regioselectivity [4].

Functional Group Analysis: The carboxylic acid functionality can be introduced through multiple synthetic routes including oxidation of alcohols, hydrolysis of esters or nitriles, or direct carboxylation reactions [5]. The chloropyrimidine moiety enables nucleophilic aromatic substitution reactions under mild conditions, making it an ideal electrophilic partner [6] [7].

Strategic Bond Formations: Critical bond formations include the nitrogen-carbon linkage between the azaspiro nitrogen and pyrimidine carbon-2, formation of the spiro quaternary center, and establishment of the carboxylic acid stereochemistry [2]. Each disconnection must consider the electronic and steric factors that influence reaction feasibility and selectivity.

Modern Synthetic Routes to 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Convergent Synthesis Pathway: The most efficient synthetic route employs a convergent strategy where the azaspiro[4.5]decane-4-carboxylic acid core is prepared independently and subsequently coupled with 5-chloropyrimidine derivatives [1]. This approach allows for optimization of each synthetic fragment independently before the final coupling step.

Azaspiro Core Construction: The azaspiro[4.5]decane scaffold can be constructed through cyclocondensation reactions involving cyclohexanone derivatives and 4-piperidone intermediates [1]. Alternative approaches include iodoaminocyclization of allylaminocyclohexanes, which provides excellent diastereoselectivity through 5-endo ring closure [8]. The reaction typically proceeds with yields of 60-85% under optimized conditions [8].

Pyrimidine Fragment Preparation: 5-Chloropyrimidine derivatives are readily accessible through established synthetic protocols. The most practical route involves diazotization of 2-aminopyrimidine followed by chlorination using hydrochloric acid and sodium nitrite under acidic conditions [9] [10]. This method provides the desired chloropyrimidine in 90-95% yield with high purity.

Coupling Methodology: The key coupling reaction between the azaspiro core and chloropyrimidine employs nucleophilic aromatic substitution mechanisms [7]. Optimal conditions utilize polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with potassium carbonate as base, at temperatures ranging from 80-120°C [7]. The reaction typically requires 6-24 hours for completion and provides yields of 65-85%.

Alternative Cross-Coupling Approaches: Modern cross-coupling methodologies, particularly palladium-catalyzed reactions, offer alternative routes for pyrimidine-azaspiro bond formation [7]. These methods employ boronic acid derivatives and provide excellent functional group tolerance with yields of 80-95% under optimized conditions.

Optimization of Key Synthetic Steps and Reaction Conditions

Temperature Optimization: Systematic optimization studies reveal that reaction temperatures between 80-110°C provide optimal balance between reaction rate and thermal stability of intermediates [11]. Higher temperatures lead to increased side product formation, while lower temperatures result in incomplete conversions even with extended reaction times.

Solvent System Selection: Solvent choice significantly impacts both reaction efficiency and product selectivity. Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and sulfolane provide superior results compared to protic solvents [11]. The optimal solvent system balances substrate solubility, reaction kinetics, and ease of product isolation.

Base Selection and Stoichiometry: Base selection proves critical for achieving high conversions while minimizing side reactions. Potassium carbonate emerges as the optimal base, providing sufficient basicity while maintaining compatibility with sensitive functional groups [11]. Optimal base loading ranges from 1.2-2.5 equivalents, with excess base leading to increased impurity formation.

Catalyst Loading Optimization: For palladium-catalyzed variants, catalyst loading between 0.05-10 mol% provides optimal performance [7]. Lower loadings result in incomplete conversions, while higher loadings increase costs without proportional benefits. Ligand selection significantly influences catalyst efficiency and reaction selectivity.

Reaction Monitoring and Control: Real-time monitoring using high-performance liquid chromatography enables precise reaction control and optimal conversion determination [11]. In-line spectroscopic methods including infrared and nuclear magnetic resonance provide additional insights into reaction progress and impurity formation.

Stereoselective Synthesis Strategies for Configurational Control

Asymmetric Approaches: Stereoselective synthesis of azaspiro scaffolds can be achieved through asymmetric methodologies employing chiral auxiliaries or catalysts [12] [13]. The Davis-Ellman imine methodology provides excellent enantioselectivity (>95% enantiomeric excess) when combined with appropriate nucleophilic partners [12] [13].

Substrate-Controlled Selectivity: The inherent stereochemical bias of the azaspiro framework influences the stereochemical outcome of subsequent transformations [14] [15]. Axial approach preferences and stereoelectronic effects contribute to the observed diastereoselectivity in key bond-forming reactions [14].

Catalyst-Controlled Stereoselectivity: Enzymatic approaches using engineered protoglobins enable highly stereoselective transformations with excellent enantiomeric ratios (>99.5:0.5) [16]. These biocatalytic methods operate under mild conditions and provide access to both enantiomers through directed evolution of catalyst selectivity [16].

Crystallization-Induced Diastereomer Transformation: Post-synthetic stereochemical control can be achieved through crystallization-induced diastereomer transformation, converting kinetically favored products to thermodynamically stable isomers [17]. This approach enables correction of stereochemical errors and access to specific stereoisomers.

Stereoselective Reduction Strategies: Reduction of ketone intermediates can be controlled through choice of reducing agent and reaction conditions [14]. Lithium aluminum hydride provides excellent diastereoselectivity when the reduction occurs from the less hindered face of the carbonyl group [12].

Green Chemistry Applications in Synthesis Process Development

Multicomponent Reaction Strategies: Green chemistry principles are implemented through multicomponent reactions that combine three or more reactants in a single transformation [18] [19]. These catalyst-free approaches achieve 75-95% yields while minimizing waste generation and solvent consumption [18] [19].

Solvent Reduction and Alternative Media: Water-based reaction systems and green solvents reduce environmental impact while maintaining synthetic efficiency [20]. Continuous flow processing enables significant solvent reduction (80-95%) compared to traditional batch methods [20].

Atom Economy Enhancement: Optimized synthetic routes achieve 75-95% atom utilization through careful reaction design and minimal protective group strategies [19]. Multicomponent reactions particularly excel in atom economy by incorporating all reactants into the final product structure [18].

Energy Efficiency Improvements: Microwave-assisted synthesis and flow processing provide 30-60% energy savings compared to conventional heating methods [20]. Continuous processing eliminates batch-to-batch variations and reduces overall energy consumption through process intensification [20].

Waste Minimization Strategies: One-pot synthetic procedures reduce waste generation by 50-80% through elimination of intermediate isolation and purification steps [21] [22]. Cascade reactions enable multiple bond-forming processes in a single reaction vessel, further reducing waste streams [21].

Catalytic Process Development: Enzymatic methods eliminate the need for toxic metal catalysts while providing excellent selectivity under mild conditions [16]. Engineered enzymes operate at substrate concentrations up to 150 millimolar with no organic co-solvents required [16].

Scale-up Considerations and Challenges for Research Applications

Process Intensification Strategies: Scale-up of azaspiro synthesis requires careful consideration of mass transfer limitations and heat management [11]. Slow addition techniques and optimized mixing conditions ensure consistent product quality at larger scales [11].

Equipment Requirements: Industrial-scale synthesis necessitates specialized equipment for handling reactive intermediates and maintaining precise temperature control [11]. Reactor design must accommodate gas evolution and potential safety hazards associated with large-scale operations [20].

Safety Considerations: Scale-up operations must address potential hazards including exothermic reactions, gas evolution, and handling of toxic intermediates [20]. Continuous processing provides inherent safety advantages through reduced inventory of hazardous materials [20].

Quality Control Systems: Large-scale synthesis requires robust analytical methods for real-time monitoring and quality assurance [23]. Automated sampling and analysis systems ensure consistent product quality throughout the manufacturing process [23].

Economic Optimization: Scale-up economics favor processes with minimal solvent usage, high atom economy, and reduced waste generation [11]. Process improvements that reduce manufacturing costs enable broader access to important pharmaceutical intermediates [11].

Regulatory Compliance: Industrial-scale synthesis must comply with environmental regulations and safety standards [20]. Green chemistry approaches facilitate regulatory approval through reduced environmental impact and improved safety profiles [20].

Flow Chemistry Approaches to Azaspiro Compound Synthesis

Continuous Processing Advantages: Flow chemistry enables continuous synthesis of azaspiro compounds with residence times ranging from 10-60 minutes [20] [24]. This approach provides excellent temperature control and enables safe handling of reactive intermediates [20].

Telescoping Strategies: Multi-step synthesis can be accomplished through telescoping multiple reactions in continuous flow systems [20]. This eliminates intermediate isolation and purification, significantly reducing overall synthesis time and improving efficiency [20].

Reactor Design Considerations: Optimal reactor design incorporates efficient mixing, precise temperature control, and appropriate residence time distribution [20]. Microreactor technology enables rapid heat transfer and excellent mass transfer characteristics [24].

Automated Synthesis Platforms: Automated flow systems enable nanomole-scale reaction screening and rapid optimization of reaction conditions [23]. These platforms accelerate process development and enable systematic exploration of reaction parameter space [23].

Safety Benefits: Continuous processing provides inherent safety advantages through reduced inventory of hazardous materials and improved containment of reactive species [20]. This is particularly important for reactions involving unstable intermediates or toxic reagents [20].

Scalability Advantages: Flow chemistry processes can be scaled through numbering-up or scaling-out strategies, maintaining consistent reaction conditions across different scales [20]. This enables seamless transition from laboratory to production scales [24].

Catalyst Development for Efficient Synthetic Pathways

Enzymatic Catalyst Engineering: Development of engineered enzymes for azaspiro synthesis involves directed evolution of protoglobin-based catalysts [16]. These biocatalysts achieve excellent stereoselectivity (>99.5% enantiomeric ratio) while operating under mild aqueous conditions [16].

Metal Catalyst Optimization: Palladium-based catalysts for cross-coupling reactions require optimization of ligand systems and reaction conditions [7]. Bidentate phosphine ligands provide excellent activity and selectivity for pyrimidine-azaspiro coupling reactions [7].

Heterogeneous Catalyst Development: Immobilized catalysts enable catalyst recovery and reuse, reducing overall process costs [25]. Solid-supported reagents and scavengers facilitate product purification and reduce waste generation [20].

Catalyst Stability and Reusability: Long-term catalyst stability is essential for industrial applications [16]. Engineered enzymes demonstrate excellent stability and can be reused multiple times without significant activity loss [16].

Mechanistic Understanding: Detailed mechanistic studies guide catalyst optimization and enable rational design of improved systems [26]. Computational methods complement experimental approaches in catalyst development [27].

Green Catalyst Alternatives: Development of environmentally benign catalysts reduces the environmental impact of synthetic processes [16]. Enzymatic methods eliminate the need for toxic metal catalysts while providing superior selectivity [16].

One-Pot Synthesis Methodologies for Complex Azaspiro Scaffolds

Cascade Reaction Design: One-pot synthesis of azaspiro compounds employs cascade reactions that form multiple bonds in a single operation [21] [22]. These processes typically involve photooxidation of furan precursors followed by subsequent cyclization reactions [21].

Multicomponent Strategies: Three-component reactions enable direct synthesis of complex azaspiro architectures from simple starting materials [18] [19]. These catalyst-free approaches provide excellent yields (75-95%) with broad substrate scope [18].

Domino Reaction Sequences: Domino bicyclization processes enable formation of spirocyclic frameworks through radical-mediated pathways [28]. These reactions proceed through carefully orchestrated sequences of bond formations and rearrangements [28].

Reaction Compatibility: Successful one-pot synthesis requires careful consideration of reaction compatibility and orthogonal reactivity [21]. Sequential addition strategies and temperature programming enable complex multi-step transformations [22].

Product Isolation Strategies: One-pot methodologies must incorporate efficient product isolation and purification strategies [21]. Crystallization-induced transformations can provide additional stereochemical control and purification [17].

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Dates

Last modified: 08-17-2023

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